REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)(=[O:14])[CH3:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClCCCl>[C:12]([N:15]1[CH2:20][CH2:19][N:18]([CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[CH2:17][CH2:16]1)(=[O:14])[CH3:13] |f:2.3|
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Name
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|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
1.9 g
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Type
|
reactant
|
Smiles
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C(C)(=O)N1CCNCC1
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Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
0.1 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(18 hours) and was then quenched with half-saturated NaHCO3 (aq)
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Duration
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18 h
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Type
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EXTRACTION
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Details
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The mixture was extracted 3× with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluting with 95:5 DCM/MeOH)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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C(C)(=O)N1CCN(CC1)CC1=CC(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |